molecular formula C11H9ClN8O2 B11047041 (5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid

(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid

Cat. No. B11047041
M. Wt: 320.69 g/mol
InChI Key: LVAYEPXKGWFRSW-UHFFFAOYSA-N
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Description

(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid is a complex organic compound characterized by the presence of tetrazole rings and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The chlorophenyl group is introduced via a substitution reaction, and the acetic acid moiety is added through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Another compound with a similar structure but different functional groups.

    (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one: Shares the chlorophenyl group but has a different core structure.

Uniqueness

(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid is unique due to its dual tetrazole rings and the presence of the chlorophenyl group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C11H9ClN8O2

Molecular Weight

320.69 g/mol

IUPAC Name

2-[5-[[5-(4-chlorophenyl)tetrazol-2-yl]methyl]tetrazol-1-yl]acetic acid

InChI

InChI=1S/C11H9ClN8O2/c12-8-3-1-7(2-4-8)11-14-17-20(15-11)5-9-13-16-18-19(9)6-10(21)22/h1-4H,5-6H2,(H,21,22)

InChI Key

LVAYEPXKGWFRSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC3=NN=NN3CC(=O)O)Cl

Origin of Product

United States

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